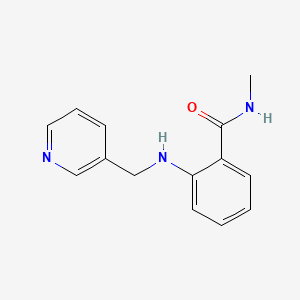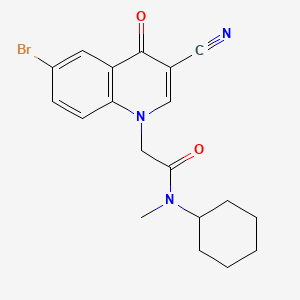
N-methyl-2-(pyridin-3-ylmethylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-2-(pyridin-3-ylmethylamino)benzamide, also known as MPBA, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of benzamides and has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biotechnology.
作用机制
The mechanism of action of N-methyl-2-(pyridin-3-ylmethylamino)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. N-methyl-2-(pyridin-3-ylmethylamino)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, N-methyl-2-(pyridin-3-ylmethylamino)benzamide can induce the expression of genes that promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-methyl-2-(pyridin-3-ylmethylamino)benzamide has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-methyl-2-(pyridin-3-ylmethylamino)benzamide can inhibit the growth and proliferation of cancer cells, induce apoptosis, and disrupt the cell cycle. In vivo studies have shown that N-methyl-2-(pyridin-3-ylmethylamino)benzamide can inhibit tumor growth and metastasis in animal models of cancer.
实验室实验的优点和局限性
One of the main advantages of N-methyl-2-(pyridin-3-ylmethylamino)benzamide is its potency and specificity towards cancer cells. N-methyl-2-(pyridin-3-ylmethylamino)benzamide has been shown to exhibit minimal toxicity towards normal cells, which makes it a potential candidate for the development of anticancer drugs. However, one of the limitations of N-methyl-2-(pyridin-3-ylmethylamino)benzamide is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
未来方向
There are several future directions for the research and development of N-methyl-2-(pyridin-3-ylmethylamino)benzamide. One of the most promising directions is the development of novel anticancer drugs based on the structure of N-methyl-2-(pyridin-3-ylmethylamino)benzamide. Researchers are currently exploring the potential of modifying the structure of N-methyl-2-(pyridin-3-ylmethylamino)benzamide to enhance its efficacy and bioavailability. Another future direction is the investigation of the potential applications of N-methyl-2-(pyridin-3-ylmethylamino)benzamide in other fields of scientific research, such as biotechnology and pharmacology. Overall, the future of N-methyl-2-(pyridin-3-ylmethylamino)benzamide research looks promising, and it is likely that this compound will continue to be a subject of interest in scientific research for years to come.
合成方法
The synthesis of N-methyl-2-(pyridin-3-ylmethylamino)benzamide involves the reaction between 3-aminomethylpyridine and 2-bromo-N-methylbenzamide in the presence of a palladium catalyst. The reaction proceeds through a coupling reaction, which results in the formation of N-methyl-2-(pyridin-3-ylmethylamino)benzamide. This synthesis method has been optimized to obtain high yields of N-methyl-2-(pyridin-3-ylmethylamino)benzamide with high purity.
科学研究应用
N-methyl-2-(pyridin-3-ylmethylamino)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-methyl-2-(pyridin-3-ylmethylamino)benzamide is in the field of medicinal chemistry, where it has been shown to exhibit potent anticancer activity. N-methyl-2-(pyridin-3-ylmethylamino)benzamide has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for the development of novel anticancer drugs.
属性
IUPAC Name |
N-methyl-2-(pyridin-3-ylmethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-15-14(18)12-6-2-3-7-13(12)17-10-11-5-4-8-16-9-11/h2-9,17H,10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEVATDJJQHYEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(pyridin-3-ylmethylamino)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(ethylcarbamoyl)phenyl]-3-phenylpyrrolidine-1-carboxamide](/img/structure/B7635045.png)

![(3-Phenylpyrrolidin-1-yl)-[1-(pyrrolidine-1-carbonyl)piperidin-4-yl]methanone](/img/structure/B7635057.png)
![4-[1-[Methyl-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]amino]ethyl]benzenesulfonamide](/img/structure/B7635063.png)
![N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7635074.png)
![2-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-5-phenyltetrazole](/img/structure/B7635078.png)



![1-[4-[(2-Cyclopentyloxycyclohexyl)amino]piperidin-1-yl]ethanone](/img/structure/B7635098.png)
![6-[(5,6-difluoro-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7635106.png)

![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]oxolane-3-carboxamide](/img/structure/B7635136.png)
